molecular formula C18H16ClF2NOS B2847462 (2-Chloro-6-fluorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705873-66-0

(2-Chloro-6-fluorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2847462
CAS RN: 1705873-66-0
M. Wt: 367.84
InChI Key: QRTZPHWQUVDYCS-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone, also known as TFMK, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFMK is a thiazepane-based compound that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Scientific Research Applications

Synthesis and Characterization

Research focuses on novel compound synthesis, providing a foundation for understanding their potential applications. For example, Shahana and Yardily (2020) synthesized and characterized compounds using UV, IR, 1H and 13C NMR, and mass spectrometry, employing density functional theory (DFT) for structural optimization and vibrational spectra interpretation. Their work aids in understanding the antibacterial activity of synthesized compounds, highlighting the importance of structural analysis in drug development (Shahana & Yardily, 2020).

Molecular Docking Studies

Molecular docking studies are crucial for predicting the interaction between a molecule and a target protein, which is vital in drug design. The mentioned study by Shahana and Yardily (2020) also includes molecular docking to assess antibacterial properties, demonstrating the compound's potential therapeutic applications.

Crystal and Molecular Structure Analysis

The analysis of crystal and molecular structures, as conducted by Lakshminarayana et al. (2009), provides detailed insights into the molecular conformation and interactions, which are essential for understanding the compound's physical and chemical properties and its potential application in material science or pharmaceuticals (Lakshminarayana et al., 2009).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2NOS/c19-13-5-3-7-15(21)17(13)18(23)22-9-8-16(24-11-10-22)12-4-1-2-6-14(12)20/h1-7,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTZPHWQUVDYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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